N'-hydroxythiophene-3-carboximidamide
Overview
Description
N’-hydroxythiophene-3-carboximidamide is an organic compound with the molecular formula C5H6N2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields of scientific research, particularly in proteomics .
Scientific Research Applications
N’-hydroxythiophene-3-carboximidamide is primarily used in proteomics research. It serves as a useful thiophene derivative for studying protein interactions and modifications.
Mechanism of Action
Target of Action
Thiophene-3-carboxamidoxime, also known as N’-hydroxythiophene-3-carboximidamide, interacts with several targets. The primary targets are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes play a crucial role in the inflammatory response, making them important targets for anti-inflammatory drugs .
Mode of Action
Thiophene-3-carboxamidoxime interacts with its targets, primarily COX and LOX enzymes, leading to changes in their activity . This interaction can inhibit the enzymes, reducing the production of inflammatory mediators and thereby exerting an anti-inflammatory effect .
Biochemical Pathways
Thiophene-3-carboxamidoxime affects the biochemical pathways associated with inflammation . By inhibiting COX and LOX enzymes, it disrupts the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation . This disruption can lead to downstream effects such as reduced inflammation and pain relief .
Result of Action
The molecular and cellular effects of Thiophene-3-carboxamidoxime’s action primarily involve the reduction of inflammation. By inhibiting COX and LOX enzymes, it reduces the production of inflammatory mediators, leading to a decrease in inflammation . Additionally, it has been suggested that Thiophene-3-carboxamidoxime exhibits antitumor activity via inhibition of mitochondrial complex I .
Safety and Hazards
Future Directions
“N’-hydroxythiophene-3-carboximidamide” has gained attention in the scientific field for its unique physical and chemical properties, as well as its potential implications in various fields of research and industry. It has been used in the development of IDO1 inhibitors, which are a potential target for the next generation of cancer immunotherapies .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiophene derivative.
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives have been reported to inhibit mitochondrial complex I . This inhibition could lead to changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
A thiophene derivative has shown potent antitumor activity, with no serious side effects, in mouse xenograft models .
Metabolic Pathways
Thiophene derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Thiophene-based molecules have been reported to play a role in the advancement of organic semiconductors, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
The localization of RNA and proteins within cells is a key feature of eukaryotic cells and can be influenced by various factors, including the presence of specific targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-hydroxythiophene-3-carboximidamide can be synthesized through a multi-step process:
Starting Material: The synthesis begins with thiophene-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride and ammonia.
Hydroxylation: The amide is then hydroxylated to form the final product, N’-hydroxythiophene-3-carboximidamide.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaled-up reaction conditions to accommodate larger quantities .
Types of Reactions:
Oxidation: N’-hydroxythiophene-3-carboximidamide can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Comparison with Similar Compounds
- Thiophene-3-carboxamide
- Thiophene-3-carboxylic acid
- N-hydroxythiophene-3-carboxamide
Comparison: N’-hydroxythiophene-3-carboximidamide is unique due to the presence of both hydroxyl and imidamide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in research applications .
Properties
IUPAC Name |
N'-hydroxythiophene-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-1-2-9-3-4/h1-3,8H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUDAATMCQZEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974410 | |
Record name | N-Hydroxythiophene-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58905-71-8 | |
Record name | N-Hydroxythiophene-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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